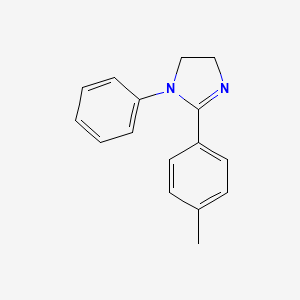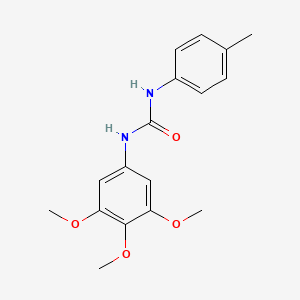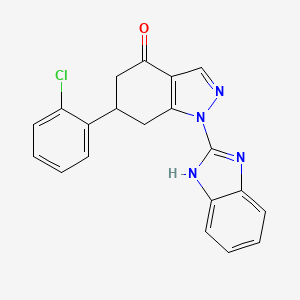![molecular formula C17H16BrN3O3S B10866564 Ethyl 4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10866564.png)
Ethyl 4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-({[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromobenzoyl group, a hydrazino group, and a carbothioyl group, all attached to an ethyl benzoate backbone.
Métodos De Preparación
The synthesis of ETHYL 4-({[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-(2-bromobenzoyl)hydrazine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a carbothioylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Análisis De Reacciones Químicas
ETHYL 4-({[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the bromobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Hydrolysis: The ester group in the ethyl benzoate backbone can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
ETHYL 4-({[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 4-({[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydrazino and carbothioyl groups can also participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
ETHYL 4-({[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-({[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE: This compound has a chlorobenzoyl group instead of a bromobenzoyl group, which can affect its reactivity and binding properties.
ETHYL 4-({[2-(2-METHYLBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE: The presence of a methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
ETHYL 4-({[2-(2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE: The methoxy group can alter the compound’s electronic properties and its ability to participate in hydrogen bonding.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of this class of molecules.
Propiedades
Fórmula molecular |
C17H16BrN3O3S |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
ethyl 4-[[(2-bromobenzoyl)amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H16BrN3O3S/c1-2-24-16(23)11-7-9-12(10-8-11)19-17(25)21-20-15(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,20,22)(H2,19,21,25) |
Clave InChI |
QTVBJCCDULFJCH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866489.png)
![2-Methylpropyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10866492.png)
![3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10866493.png)
![2-(4-{[(1-Adamantylcarbonyl)amino]carbothioyl}piperazino)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B10866500.png)

![methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate](/img/structure/B10866523.png)
![ethyl 5,5-dimethyl-2-{[3-(pyrrolidin-1-yl)propanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10866526.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866541.png)
![4-(4-methoxyphenyl)-11-propan-2-yl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10866542.png)

![3-cyclohexyl-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10866546.png)
![3-[2-(1H-benzimidazol-2-yl)hydrazinyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B10866560.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10866561.png)
